molecular formula C19H23N3O3S B2840326 N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105211-32-2

N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No.: B2840326
CAS No.: 1105211-32-2
M. Wt: 373.47
InChI Key: MTLACPWKRNAVBG-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: is a synthetic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its complex structure, which includes a cyclopentyl group, a methoxybenzylthio substituent, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: This step involves the Biginelli reaction, where an aldehyde (such as 3-methoxybenzaldehyde), a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.

    Thioether Formation: The next step involves the introduction of the thioether group. This can be achieved by reacting the dihydropyrimidinone intermediate with a suitable thiol, such as 3-methoxybenzylthiol, under basic conditions.

    Cyclopentyl Substitution: The final step involves the substitution of the cyclopentyl group. This can be done by reacting the intermediate with cyclopentylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone core, potentially converting them to alcohols.

    Substitution: The methoxybenzylthio group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives of the dihydropyrimidinone core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor. The dihydropyrimidinone core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways. Research is ongoing to determine its efficacy and safety in preclinical and clinical studies.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its chemical properties make it suitable for various applications in the chemical industry.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The dihydropyrimidinone core can bind to enzymes or receptors, inhibiting their activity. This inhibition can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential as an enzyme inhibitor or receptor modulator.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(2-((3-methoxybenzyl)amino)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide: Similar structure but with an amino group instead of a thioether.

    N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide.

Uniqueness

N-cyclopentyl-2-(2-((3-methoxybenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxybenzylthio group and the cyclopentyl substitution differentiates it from other dihydropyrimidinone derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects.

Properties

IUPAC Name

N-cyclopentyl-2-[2-[(3-methoxyphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-16-8-4-5-13(9-16)12-26-19-21-15(11-18(24)22-19)10-17(23)20-14-6-2-3-7-14/h4-5,8-9,11,14H,2-3,6-7,10,12H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLACPWKRNAVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC(=CC(=O)N2)CC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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